ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate
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Overview
Description
This compound is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It’s an ester, which is a compound derived from an acid (in this case, a carboxylic acid) where at least one -OH (hydroxyl) group is replaced by an -O-alkyl (in this case, ethyl) group .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of the target compound, has been determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .Physical and Chemical Properties Analysis
The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, a related compound, has been synthesized and its crystal structure determined by X-ray diffraction. This research highlights the compound's potential in fungicidal and plant growth regulation activities (L. Minga, 2005).
Bioactivity
- Preliminary bioassays have indicated that compounds similar to ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate show promising fungicidal and plant growth regulation activities. This suggests potential applications in agriculture for pest control and crop management (L. Minga, 2005).
Photovoltaic Applications
- Investigations into the photovoltaic properties of related pyrazole derivatives have been conducted. This research could imply potential applications of this compound in organic–inorganic photodiode fabrication, enhancing solar cell technology and efficiency (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Antimicrobial Activity
- This compound and related compounds have been evaluated for their antimicrobial activity against various bacteria and fungi, showing promising results. This suggests potential applications in developing new antimicrobial agents and treatments (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to the inhibition, regulation, or modulation of specific kinases, such as CHK1, CHK2, and SGK , which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they can affect the pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Safety and Hazards
The compound should be treated as an organic compound, with appropriate safety measures such as wearing protective gloves and goggles . Avoid prolonged or frequent contact with the compound, and avoid inhaling its dust or solution . It should be stored in a sealed container, away from oxidizing agents and strong acids or bases .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Properties
IUPAC Name |
ethyl 4-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-3-24-13(22)10-7-11-19-17(23)14-15(20-21(2)16(14)18)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVYAEIVZUJJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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